7-beta-Ribofuranosylhypoxanthine is a nucleoside analog characterized by the presence of a ribofuranose sugar linked to hypoxanthine at the 7-position. This compound is of significant interest in biochemical research due to its structural similarity to natural nucleosides and potential applications in molecular biology and medicinal chemistry.
7-beta-Ribofuranosylhypoxanthine can be derived from various synthetic pathways involving ribonucleoside precursors. Its synthesis has been explored in multiple studies focusing on nucleoside chemistry, particularly those investigating the enzymatic and non-enzymatic pathways for purine nucleosides.
Chemically, 7-beta-Ribofuranosylhypoxanthine belongs to the class of purine nucleosides. It is classified under ribonucleosides due to its ribose sugar component and is further categorized as a hypoxanthine derivative.
The synthesis of 7-beta-Ribofuranosylhypoxanthine has been achieved through several methods, primarily involving glycosylation reactions. One common approach includes the reaction of hypoxanthine with ribose derivatives under acidic or enzymatic conditions.
The synthesis typically requires careful control of reaction conditions, such as pH and temperature, to favor the formation of the desired beta-anomer. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized product.
The molecular structure of 7-beta-Ribofuranosylhypoxanthine features a ribofuranose sugar linked to a hypoxanthine base at the 7-position. The chemical formula is CHNO.
This structure allows for specific interactions with nucleic acids, making it a candidate for studying DNA/RNA binding properties.
7-beta-Ribofuranosylhypoxanthine participates in various chemical reactions typical for nucleosides, including phosphorylation and glycosylation reactions.
The reactivity of 7-beta-Ribofuranosylhypoxanthine is influenced by its structural features, particularly the hydroxyl groups on the ribose sugar which can participate in further chemical modifications.
The mechanism by which 7-beta-Ribofuranosylhypoxanthine exerts its biological effects typically involves its incorporation into RNA or DNA strands, affecting their stability and function.
Experimental data support that oligonucleotides incorporating 7-beta-Ribofuranosylhypoxanthine exhibit increased binding affinity and specificity towards guanine-cytosine base pairs compared to standard nucleotides.
7-beta-Ribofuranosylhypoxanthine has several applications in scientific research:
7-beta-D-ribofuranosylhypoxanthine was first isolated as a novel nucleoside from human biological fluids in the mid-1980s. The initial purification process involved collecting a 24-hour urine specimen from a patient with chronic myelogenous leukemia (CML), followed by multi-step chromatographic separation. Researchers employed size-exclusion chromatography and reverse-phase high-performance liquid chromatography (HPLC) to fractionate urinary nucleosides, targeting compounds with abnormal excretion patterns characteristic of malignancy. This process yielded 400 micrograms of pure nucleoside from the total urine volume, representing one of the earliest identifications of this modified purine nucleoside in human biofluids. The isolation protocol established its natural occurrence and provided sufficient material for subsequent structural characterization [1].
The discovery of 7-beta-D-ribofuranosylhypoxanthine emerged from systematic investigations into abnormal nucleoside excretion patterns in hematological malignancies. Its identification was specifically reported in a 1985 study analyzing urine from a CML patient, marking it as a potential biomarker of leukemic activity. The nucleoside was undetectable in urine samples from healthy control subjects at the analytical sensitivity employed, suggesting a disease-associated alteration in purine metabolism or an unusual salvage pathway activation. This finding positioned 7-beta-D-ribofuranosylhypoxanthine within the broader context of modified nucleosides observed in cancer biology, albeit with a structural configuration distinct from the canonical purine nucleosides [1].
Structural determination of the isolated compound employed complementary spectroscopic techniques:
Ultraviolet Spectroscopy: The compound exhibited a characteristic hypoxanthine-derived UV spectrum with maximum absorption at 249 nanometers at neutral pH. This profile aligned with known purine derivatives but provided insufficient specificity for complete structural assignment [1].
Nuclear Magnetic Resonance Spectroscopy: Proton NMR (¹H NMR) analysis proved pivotal. Key signals included anomeric proton resonance at approximately 6.00 parts per million (ppm), confirming the glycosidic linkage. Distinct ribose ring proton signals (H2', H3', H4', H5', H5'') were observed between 3.5 ppm and 4.5 ppm. Critically, the H8 proton of the hypoxanthine moiety resonated downfield near 8.3 ppm, contrasting sharply with the typical H8 resonance near 8.8 ppm observed in the natural N9-linked isomer (inosine). This significant downfield shift provided strong initial evidence for an unusual glycosidic bond formation at the N7 position of the purine ring instead of the canonical N9 position [1] [3].
Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) confirmed the molecular formula as C₁₀H₁₂N₄O₅, corresponding to a molecular ion [M+H]+ at m/z 269. Fragment ions supported the ribose-hypoxanthine structure [1].
Table 1: Key Spectral Characteristics of 7-beta-D-ribofuranosylhypoxanthine During Initial Characterization
Analytical Technique | Critical Observations | Structural Inference |
---|---|---|
Ultraviolet Spectroscopy | λmax = 249 nm (pH 7.0) | Confirmed purine base chromophore |
¹H NMR Spectroscopy | Anomeric H1' signal at δ ~6.00 ppm | Established β-configuration at anomeric carbon |
H8 proton signal at δ ~8.30 ppm | Indicated N7-glycosidic linkage (vs. N9 in inosine) | |
Mass Spectrometry | [M+H]+ at m/z 269; Fragments consistent with C₁₀H₁₂N₄O₅ | Confirmed molecular formula |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3